molecular formula C9H6N2O B11918477 2H-Pyrrolo[2,3-F]benzoxazole CAS No. 70865-16-6

2H-Pyrrolo[2,3-F]benzoxazole

Cat. No.: B11918477
CAS No.: 70865-16-6
M. Wt: 158.16 g/mol
InChI Key: QIJCTFKTTMGCKK-UHFFFAOYSA-N
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Description

2H-Oxazolo[5,4-f]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and oxygen atoms within the fused ring system imparts distinct chemical and biological properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of indole derivatives with oxazole precursors. For instance, the reaction of 3-indole oxides with dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate can yield various oxazole-indole fused products .

Industrial Production Methods: While specific industrial production methods for 2H-Oxazolo[5,4-f]indole are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo[5,4-f]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents onto the oxazole or indole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-indole ketones or aldehydes, while substitution reactions could introduce various functional groups onto the fused ring system.

Scientific Research Applications

2H-Oxazolo[5,4-f]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-f]indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating biological pathways to achieve the desired therapeutic outcome .

Comparison with Similar Compounds

Uniqueness: 2H-Oxazolo[5,4-f]indole is unique due to its fused ring system, which combines the properties of both oxazole and indole. This fusion results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

70865-16-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[2,3-f][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2

InChI Key

QIJCTFKTTMGCKK-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C(=CC=N3)C=C2O1

Origin of Product

United States

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